molecular formula C6H6N2O B2743401 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile CAS No. 2119900-73-9

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

Cat. No.: B2743401
CAS No.: 2119900-73-9
M. Wt: 122.127
InChI Key: MNYHPCBHCDWOKS-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile is a chemical intermediate with the CAS number 2119900-73-9, a molecular formula of C 6 H 6 N 2 O, and a molecular weight of 122.13 g/mol . This compound features a nitrile group attached to a 4-methyl-1,2-oxazole ring, making it a valuable and versatile scaffold in medicinal chemistry for the synthesis of more complex heterocyclic systems. The core research value of this compound lies in its role as a key precursor for developing new pharmacological agents. Isoxazole derivatives are frequently investigated for their diverse biological activities . Specifically, synthetic analogs based on the isoxazole core have demonstrated significant in vitro anticancer and antimicrobial activity . Researchers utilize such nitrile-functionalized intermediates to construct pyrazole, triazole, and pyridazine derivatives, which are then evaluated for their cytotoxic effects on cancer cell lines and their growth inhibitory action against various pathogenic strains . Structure-Activity Relationship (SAR) studies often reveal that the nature and position of substituents on the isoxazole ring are critical for optimizing potency, positioning this compound as a crucial starting point for SAR exploration in drug discovery programs . This product is intended for research and development purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-(4-methyl-1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-4-9-8-6(5)2-3-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYHPCBHCDWOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Theoretical Investigations of 2 4 Methyl 1,2 Oxazol 3 Yl Acetonitrile Formation and Reactivity

Mechanistic Studies of Ring Formation Reactions for 1,2-Oxazoles

The synthesis of the 1,2-oxazole (often referred to as isoxazole) ring is a well-established area of heterocyclic chemistry. The two principal mechanistic pathways for constructing this heterocycle are 1,3-dipolar cycloadditions and condensation-cyclization sequences. nih.gov

The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkene or alkyne is one of the most efficient and widely utilized methods for synthesizing 2-isoxazolines and isoxazoles, respectively. nih.govmdpi.com Nitrile oxides (R-C≡N⁺-O⁻) are reactive intermediates that can be generated in situ from various precursors, such as aldoximes, to prevent their rapid dimerization into furoxans. nih.govchem-station.com

The reaction proceeds via a concerted pericyclic mechanism, where the three atoms of the nitrile oxide and two atoms of the dipolarophile (the alkene or alkyne) form a five-membered transition state, leading directly to the heterocyclic ring. chem-station.com The regioselectivity of the cycloaddition is a critical aspect, governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. This method is highly valued for its ability to construct the isoxazole (B147169) core with good control over substitution patterns. chem-station.comresearchgate.net

For the synthesis of a 4-methyl-1,2-oxazole ring, a potential pathway would involve the cycloaddition of a nitrile oxide with a monosubstituted propyne (B1212725) derivative. The reaction conditions can be varied, with studies exploring green solvents and alternative activation methods like microwave or ultrasound irradiation to enhance efficiency. nih.gov

Table 1: Key Features of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Feature Description References
Reactants Nitrile Oxide (1,3-dipole) and an Alkyne (dipolarophile) nih.gov, chem-station.com
Mechanism Concerted [3+2] pericyclic reaction chem-station.com
Key Intermediate Nitrile oxides, often generated in situ from aldoximes or nitro compounds nih.gov, mdpi.com
Outcome Formation of a substituted 1,2-oxazole (isoxazole) ring nih.gov

| Controlling Factors | Electronic and steric effects of substituents on reactants determine regioselectivity | chem-station.com |

An alternative and equally important strategy for forming the 1,2-oxazole ring involves the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. nih.gov This approach typically begins with the nucleophilic attack of hydroxylamine on a carbonyl group within a precursor molecule, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govijpsonline.com

A plausible mechanism for the formation of a substituted 1,2-oxazole from a β-enamino ketoester precursor illustrates this pathway. The reaction initiates with the nucleophilic attack of hydroxylamine on the enamine, followed by the elimination of an amine. This forms an intermediate which then undergoes intramolecular cyclization via the attack of the hydroxylamine nitrogen onto the ketone carbonyl. A final dehydration step yields the stable 1,2-oxazole ring. nih.gov The regiochemistry of the final product is determined by which carbonyl group is initially attacked and which participates in the subsequent cyclization. nih.gov Various synthetic methods, such as the Robinson-Gabriel synthesis and the Van Leusen synthesis, rely on different forms of cyclization and dehydration to produce the oxazole (B20620) core. ijpsonline.compharmaguideline.com

Radical and Ion-Mediated Reaction Mechanisms Involving Acetonitrile (B52724)

The acetonitrile moiety is a versatile functional group that can participate in a variety of reactions, particularly those involving ionic or radical intermediates, to construct or modify heterocyclic systems.

The Ritter reaction is a classic method in organic chemistry that involves the addition of a nitrile to a carbocation, which is typically generated from an alkene or an alcohol in the presence of a strong acid. ucla.eduwikipedia.org The initial reaction forms a stable nitrilium ion intermediate, which is then hydrolyzed to yield an N-alkyl amide. wikipedia.org

This fundamental transformation has been adapted for heterocycle synthesis. researchgate.net In the context of forming substituted oxazoles, an electrochemical approach has been developed where ketones react with acetonitrile. The proposed mechanism involves a Ritter-type reaction followed by an oxidative cyclization, using acetonitrile as both a reactant and the solvent. organic-chemistry.org This method highlights the dual role of acetonitrile as a nitrogen source and a building block in the formation of the heterocyclic ring. organic-chemistry.orgnih.gov The reaction proceeds through the formation of a carbocation, its trapping by acetonitrile to form a nitrilium intermediate, and subsequent intramolecular cyclization and oxidation to afford the final heterocycle. researchgate.netnih.gov

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-conjugated system in an intramolecular fashion. numberanalytics.comlibretexts.org These reactions are powerful tools for carbon-carbon bond formation and can be used to construct complex molecular architectures with high stereoselectivity. numberanalytics.comnih.gov The nih.govnih.gov-sigmatropic rearrangement, which includes the well-known Cope and Claisen rearrangements, is particularly useful in synthesis. libretexts.org

While direct participation of the nitrile group in the core migrating framework of common sigmatropic rearrangements is less typical, acetonitrile derivatives can be integral parts of molecules undergoing such transformations. The choice of solvent can also influence the reaction pathway; for instance, using acetonitrile as a solvent has been shown to direct the outcome of certain rearrangement reactions. researchgate.net Annulation cascades, which involve a sequence of reactions that build a new ring onto an existing structure, can also feature acetonitrile derivatives as key starting materials or intermediates, leveraging the reactivity of the nitrile or the adjacent methylene (B1212753) group.

Computational Chemistry and Molecular Modeling Studies

Theoretical and computational studies provide profound insights into the reaction mechanisms, reactivity, and electronic properties of molecules like 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile. Density Functional Theory (DFT) is a particularly powerful tool for these investigations. jmaterenvironsci.comnih.gov

Computational studies on the formation of the 1,2-oxazole ring via 1,3-dipolar cycloaddition can elucidate the transition state geometries, activation energies, and the factors governing regioselectivity. Such studies help in understanding why a particular isomer is preferentially formed over another. researchgate.net

For the acetonitrile portion, DFT calculations can be used to predict the reactivity of different sites within the molecule. By analyzing frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and calculating global and local reactivity indices (e.g., chemical potential, hardness, Fukui functions), researchers can predict whether a molecule will act as a nucleophile or an electrophile and identify the most reactive atoms. jmaterenvironsci.com For example, theoretical studies on aryl acetonitrile derivatives have shown that they behave as nucleophiles (electron donors), with the methylene carbon being a primary site for reaction. jmaterenvironsci.com These computational models are invaluable for predicting the outcomes of unknown reactions and for designing novel synthetic pathways. jmaterenvironsci.comnih.gov

Table 2: Common Computational Methods and Their Applications in Reactivity Studies

Computational Method/Concept Application in Studying Heterocyclic Systems References
Density Functional Theory (DFT) Calculating molecular geometries, reaction energies, and electronic properties. jmaterenvironsci.com, nih.gov
Frontier Molecular Orbital (FMO) Theory Analyzing HOMO-LUMO energy gaps to predict chemical reactivity and kinetic stability. nih.gov
Fukui Functions Identifying the most electrophilic and nucleophilic sites within a molecule to predict regioselectivity. jmaterenvironsci.com

| Molecular Electrostatic Potential (ESP) | Visualizing charge distribution to predict sites for electrophilic and nucleophilic attack. | jmaterenvironsci.com |

Quantum Chemical Calculations for Reaction Energetics and Transition States in Oxazole Chemistry

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. In the context of isoxazole and oxadiazole synthesis, computational methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1) are frequently employed to model reaction pathways. chemintech.ru These calculations provide crucial data on the thermodynamics and kinetics of the reactions, such as enthalpies of formation (ΔHf) and activation energies (Ea).

For instance, in the formation of substituted 1,2,4-oxadiazoles, which share structural similarities with isoxazoles, quantum-chemical studies have been used to investigate the mechanism of interaction between reagents like N-hydroxybenzamidine and acetyl chloride. chemintech.ru Such studies involve the complete optimization of the geometry of all molecules and complexes involved. chemintech.ru The transition states are located and characterized by ensuring they have a single imaginary frequency corresponding to the reaction coordinate. chemintech.ru

The energetics of a reaction pathway, including the stability of intermediates and the height of energy barriers (transition states), determines the feasibility and rate of a chemical transformation. Calculations can predict whether a reaction is thermodynamically favorable and kinetically accessible. For example, the calculated enthalpies of formation for intermediates can indicate their relative stability. chemintech.ru A study on 3-phenyl-5-methyl-1,2,4-oxadiazole formation calculated the parameters of the transition state during the cyclization step, providing a quantitative measure of the energy barrier for this key process. chemintech.ru

Table 1: Representative Calculated Parameters for a Transition State in Heterocycle Formation The following data is illustrative of parameters obtained from quantum chemical calculations for the transition state in the formation of a 1,2,4-oxadiazole (B8745197) ring, a process analogous to isoxazole synthesis.

ParameterValueUnit
Enthalpy of Formation (ΔHf≠)128.51kJ/mol
Key Interatomic Distance (O-C)1.64Å

Source: Based on data from studies on 1,2,4-oxadiazole formation. chemintech.ru

These computational approaches allow chemists to explore different potential mechanisms, validate experimental observations, and predict the outcomes of new reactions for synthesizing complex molecules like this compound.

Applications of Molecular Electron Density Theory (MEDT) to Acetonitrile-Based Reactions

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, moving beyond frontier molecular orbital (FMO) theory to focus on the changes in electron density throughout a reaction. MEDT has been successfully applied to understand the mechanisms of various organic reactions, particularly pericyclic reactions like the [3+2] cycloaddition (32CA), which is a primary route for synthesizing isoxazole rings. ias.ac.inluisrdomingo.com The 32CA reaction between a nitrile oxide (such as acetonitrile N-oxide) and an alkene or alkyne is a key step in forming the isoxazole core.

MEDT provides a powerful correlation between the electronic structure of the reactants and their reactivity. ias.ac.inresearchgate.net Based on their electronic structure, three-atom components (TACs) like acetonitrile N-oxide are classified, and their reactions are categorized into types such as pseudodiradical (pdr-type), pseudo(mono)radical (pmr-type), carbenoid (cb-type), and zwitterionic (zw-type). ias.ac.inmdpi.com This classification helps predict the reactivity and the nature of the transition state. For example, zw-type 32CA reactions often require significant nucleophilic/electrophilic activation to proceed efficiently. ias.ac.inresearchgate.net

A key concept in MEDT is the analysis of the Global Electron Density Transfer (GEDT) at the transition state. mdpi.com The GEDT value indicates the polarity of the reaction; a higher value signifies a more polar process where electron density flows from the nucleophile to the electrophile. mdpi.com Conceptual DFT reactivity indices, such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), are calculated for the reactants to predict their behavior. ias.ac.in For instance, the electronic chemical potential can predict the direction of electron density flow in a polar reaction. ias.ac.in

In the context of acetonitrile-based reactions, MEDT has been used to study the 32CA reaction of acetonitrile N-oxide with various dipolarophiles. ias.ac.in Analysis of the conceptual DFT indices for acetonitrile N-oxide and a reaction partner can determine which reagent acts as the nucleophile and which as the electrophile, thereby predicting the reaction's feasibility and regioselectivity. ias.ac.in For example, a study on the reaction of acetonitrile N-oxide with 2,5-dimethyl-2H- ias.ac.inresearchgate.netluisrdomingo.comdiazaphosphole showed high chemo- and regioselectivity, which was explained by analyzing the relative free energies of the competing reaction pathways using DFT calculations within the MEDT framework. ias.ac.in

Table 2: Conceptual DFT Reactivity Indices for Acetonitrile N-oxide and a Generic Dipolarophile This table presents typical DFT-calculated indices at the B3LYP/6-31G(d,p) level, which are used within MEDT to analyze reactivity.

CompoundElectronic Chemical Potential (μ)Chemical Hardness (η)Electrophilicity (ω)Nucleophilicity (N)Classification
Acetonitrile N-oxide-3.65 eV7.10 eV0.94 eV2.76 eVModerate Nucleophile
2,5-dimethyl-2H- ias.ac.inresearchgate.netluisrdomingo.comdiazaphosphole-4.01 eV4.88 eV1.65 eV2.37 eVModerate Nucleophile

Source: Data derived from MEDT studies on acetonitrile N-oxide reactions. ias.ac.in

The topological analysis of the Electron Localization Function (ELF) along the reaction coordinate provides further mechanistic details, such as whether bond formation is synchronous or asynchronous. ias.ac.in In some acetonitrile N-oxide cycloadditions, the mechanism is found to be a two-stage, one-step process, where one single bond begins to form before the other. ias.ac.inresearchgate.net This detailed mechanistic insight is a hallmark of the application of MEDT to complex organic reactions.

2 4 Methyl 1,2 Oxazol 3 Yl Acetonitrile As a Key Synthon in Complex Organic Molecule Construction

Utilization as a Precursor for Advanced Heterocyclic Scaffolds

The inherent chemical functionalities of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile make it an ideal starting material for the synthesis of more complex heterocyclic systems. The oxazole (B20620) ring provides a stable core, while the activated methylene (B1212753) group of the acetonitrile (B52724) moiety serves as a potent nucleophile and a handle for further chemical transformations.

The synthesis of polysubstituted oxazoles is a field of significant interest due to the prevalence of the oxazole motif in biologically active compounds. While direct literature examples detailing the use of this compound for the construction of other oxazole rings are not prevalent, the reactivity of the acetonitrile group suggests its potential in established synthetic routes.

One prominent method for the synthesis of polysubstituted oxazoles involves the reaction of ketones with acetonitrile precursors. researchgate.netias.ac.inbeilstein-journals.org An electrochemical approach, for instance, utilizes ketones and acetonitrile in a Ritter-type reaction followed by oxidative cyclization to yield the corresponding oxazole. researchgate.netias.ac.inbeilstein-journals.org This method is noted for its high efficiency and broad substrate scope under mild, room temperature conditions, avoiding the need for external chemical oxidants. ias.ac.in

A plausible, though hypothetical, application of this compound in such a reaction is depicted below. The activated methylene group could be deprotonated to form a nucleophile, which could then react with an appropriate electrophile to build the framework for a new oxazole ring.

Hypothetical Reaction Scheme for Polysubstituted Oxazole Synthesis

Reactant 1Reactant 2ConditionsProduct
This compoundKetone (R1-CO-R2)Electrochemical oxidation, TFAA, Ar3N2-(4-Methyl-1,2-oxazol-3-yl)-substituted oxazole

This hypothetical transformation would lead to a molecule containing two distinct oxazole rings, a structural motif with potential for unique chemical properties and biological activities.

The construction of fused and spirocyclic heterocyclic systems is a key strategy in medicinal chemistry to explore three-dimensional chemical space and develop compounds with novel pharmacological profiles. The this compound scaffold is a promising starting point for the synthesis of such complex architectures.

Fused Systems: The Thorpe-Ziegler reaction, a well-established method for the synthesis of fused pyridines, offers a potential route for utilizing this compound. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. By first alkylating the active methylene group of our synthon with a halo-nitrile, a suitable precursor for the Thorpe-Ziegler reaction could be generated. Subsequent cyclization would lead to the formation of a pyridine (B92270) ring fused to another ring system, with the 4-methyl-1,2-oxazole moiety as a substituent. General methods for the synthesis of fused pyridine derivatives often involve the reaction of a compound with an active methylene group with various electrophiles, followed by cyclization. nih.govnih.govosti.gov

Spirocyclic Systems: Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery. beilstein-journals.orgnih.gov The synthesis of spirocyclic compounds can be achieved through various methods, including [3+2] cycloaddition reactions. mdpi.comrsc.org For instance, the reaction of indanone-derived nitrones with alkynes has been shown to produce spirocyclic isoxazolines. mdpi.comrsc.org It is conceivable that this compound could be elaborated into a suitable dipolarophile or a 1,3-dipole precursor to participate in such cycloadditions, leading to novel spiro systems containing the oxazole unit.

General Approaches to Fused and Spirocyclic Systems

Synthetic StrategyStarting Material TypeResulting Structure
Thorpe-Ziegler ReactionDinitrileFused Pyridine
[3+2] CycloadditionDipolarophile and 1,3-DipoleSpirocyclic Heterocycle

Role in Multi-Component Reactions and Diversity-Oriented Synthesis Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. tcichemicals.comfrontiersin.org Similarly, diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. nih.govscispace.com

The bifunctional nature of this compound makes it an attractive candidate for both MCRs and DOS. The active methylene group can participate in Knoevenagel condensations or Michael additions, while the oxazole ring can act as a directing group or a stable scaffold. For example, in a hypothetical MCR, this compound could react with an aldehyde and another nucleophile in a one-pot procedure to generate a highly functionalized and complex molecule.

In the context of DOS, the oxazole-acetonitrile scaffold can be used as a starting point for a branching synthetic pathway. Different reaction conditions and reagents applied to this central synthon could lead to a wide array of distinct molecular skeletons, thereby populating a diverse chemical space from a single precursor.

Strategic Incorporation of the Acetonitrile Group in Target Molecule Synthesis

The acetonitrile group in this compound is not only a reactive handle for building larger structures but also a versatile functional group that can be transformed into other valuable moieties. The strategic manipulation of the acetonitrile group is a key aspect of its utility in target-oriented synthesis. researchgate.netias.ac.in

The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for molecular elaboration. For instance, the conversion to a primary amine would allow for the introduction of amide linkages, which are prevalent in biologically active molecules. The hydrolysis to a carboxylic acid would enable the formation of esters or the participation in coupling reactions.

Transformations of the Acetonitrile Group

TransformationReagentsProduct Functional Group
HydrolysisH3O+ or OH-Carboxylic Acid
ReductionLiAlH4 or H2/CatalystPrimary Amine
Reaction with Grignard ReagentR-MgX, then H3O+Ketone

These transformations significantly expand the synthetic utility of this compound, allowing for its strategic incorporation into a diverse range of target molecules with varied functionalities and potential applications.

Chemical Transformations and Derivatization Studies of the 2 4 Methyl 1,2 Oxazol 3 Yl Acetonitrile Core

Reactions at the Acetonitrile (B52724) Moiety (e.g., Hydrolysis, Reduction, Nucleophilic Additions)

The acetonitrile group (-CH₂CN) is a highly useful functional handle, susceptible to a range of chemical conversions. Its position adjacent to the 1,2-oxazole ring influences its reactivity, allowing for the synthesis of various functionalized derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. This transformation is fundamental for converting the acetonitrile derivative into building blocks suitable for peptide synthesis or the creation of other ester and amide derivatives. For instance, the alkaline hydrolysis of related ester compounds has been studied in detail, often proceeding through tetrahedral intermediates. researchgate.net

Reduction: The cyano group is readily reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 2-(4-methyl-1,2-oxazol-3-yl)ethanamine is a valuable intermediate for introducing the oxazole (B20620) motif into more complex molecules through amide bond formation or other amine-related chemistries.

Nucleophilic Additions: The methylene (B1212753) protons alpha to the nitrile group are acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophile can then react with various electrophiles, enabling C-C bond formation at the acetonitrile moiety. A modern approach involves the in-situ generation of silyl (B83357) ketene (B1206846) imines from acetonitrile using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. richmond.edu This nucleophile can then add to electrophiles like acetals and nitrones. richmond.edu Furthermore, platinum(II) complexes have been shown to mediate the coupling of acetonitrile with the exocyclic nitrogen atoms of nucleobases, forming new azametallacycle complexes, which highlights the diverse reactivity of the acetonitrile group. nih.gov

Table 1: Key Transformations of the Acetonitrile Moiety
Reaction TypeReagents/ConditionsProduct Functional GroupPotential Application
Hydrolysis (complete)H₃O⁺ or OH⁻, heatCarboxylic Acid (-CH₂COOH)Synthesis of esters, amides
Hydrolysis (partial)Controlled acidic or basic conditionsAmide (-CH₂CONH₂)Precursor for further functionalization
ReductionLiAlH₄ or H₂/Catalyst (e.g., Raney Ni)Primary Amine (-CH₂CH₂NH₂)Building block for alkaloids, pharmaceuticals
α-Alkylation1. Base (e.g., LDA) 2. Electrophile (R-X)Substituted Acetonitrile (-CHRCN)Creation of new C-C bonds

Functionalization and Modification of the 4-Methyl-1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that, while aromatic, possesses unique reactivity due to the presence of a weak N-O bond. researchgate.net This characteristic makes it susceptible to ring-opening and rearrangement reactions under certain conditions.

The 1,2,4-oxadiazole (B8745197) nucleus, a related isomer, is known to have a low level of aromaticity, and its O-N bond can be cleaved to open the ring, leading to thermal or photochemical rearrangements into other heterocyclic systems. chim.it The 1,2-oxazole ring exhibits similar tendencies. Functionalization can occur either by preserving the ring or by using its inherent reactivity to transform it into new heterocyclic structures. For instance, γ-keto-oxazoles can undergo intramolecular ring transformation with hydrazine (B178648) to synthesize fused imidazoles. rsc.org

Influence of Substituents on Reactivity and Selectivity

The reactivity of the 1,2-oxazole ring in 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile is significantly influenced by its substituents: the methyl group at the C4 position and the cyanomethyl group at the C3 position.

4-Methyl Group: As an electron-donating group, the methyl substituent increases the electron density of the oxazole ring. This can influence the regioselectivity of electrophilic substitution reactions, should they occur. Studies on related oxazole systems used as ligands for vanadium catalysts have shown that a methyl group at the C4 position can reduce catalyst activity, demonstrating a tangible electronic or steric effect of the substituent. mdpi.com

3-Acetonitrile Group: The cyanomethyl group is electron-withdrawing, which generally deactivates the heterocyclic ring toward electrophilic attack. However, it can activate the ring for nucleophilic attack or facilitate ring-opening reactions by stabilizing anionic intermediates.

Synthesis of Novel Molecular Architectures Based on the 1,2-Oxazole Core

The 1,2-oxazole core is a valuable building block in medicinal chemistry and materials science. nih.gov The functional handles on this compound allow for its incorporation into a wide array of larger, more complex molecular architectures.

One primary strategy involves the transformation of the nitrile group. For example, hydrolysis to the corresponding carboxylic acid, 2-(4-methyl-1,2-oxazol-3-yl)acetic acid, provides a key intermediate. This acid can then be coupled with various amines or alcohols to generate a library of amide or ester derivatives. Such approaches have been used to synthesize novel N-acyl-L-valine derivatives containing 1,3-oxazole moieties. mdpi.com

Another route involves utilizing the 1,2-oxazole ring itself as a synthon. The ring can undergo cycloaddition reactions or be transformed into other heterocyclic systems. For example, the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs), is a powerful method for preparing various substituted oxazoles that can be incorporated into complex molecules. nih.govmdpi.com Efficient protocols have been developed for synthesizing highly functional heterocyclic compounds, such as regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which serve as novel amino acid-like building blocks for chemical libraries. nih.gov The synthesis of chiral oxazolidine (B1195125) moieties is also of significant interest, as they can participate in various stereoselective chemical reactions. mdpi.com

Table 2: Examples of Novel Architectures Derived from the 1,2-Oxazole Core
Starting MoietyReaction PathwayResulting ArchitectureReference Principle
AcetonitrileHydrolysis → Amide CouplingPeptidomimetics, Bioactive AmidesSynthesis of N-acyl-amino acid derivatives mdpi.com
AcetonitrileReduction → Amine ChemistrySubstituted Ethanamines, Schiff BasesStandard nitrile reduction pathways
1,2-Oxazole RingRing Transformation (e.g., with hydrazine)Fused Heterocycles (e.g., Imidazoles)Ring transformation of γ-keto-oxazoles rsc.org
1,2-Oxazole CoreCoupling with other functional groupsAmino Acid-like Building BlocksSynthesis of functionalized 1,2-oxazoles nih.gov
Acetonitrile (α-carbon)Deprotonation → Nucleophilic AdditionElaborated Nitrile DerivativesSilyl ketene imine formation and addition richmond.edu

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 2 4 Methyl 1,2 Oxazol 3 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁵N—NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton NMR spectroscopy would be used to identify the different types of hydrogen atoms in the molecule. For this compound, three distinct signals are expected. The methyl protons (CH₃) attached to the oxazole (B20620) ring would appear as a singlet in the upfield region. The methylene (B1212753) protons (CH₂) of the acetonitrile (B52724) group, being adjacent to the electron-withdrawing oxazole ring and cyano group, would also produce a singlet, shifted further downfield. The single proton on the oxazole ring (at position 5) would appear as a singlet as well, likely coupled to the methyl group protons over four bonds, which might cause slight broadening or a very small quartet splitting, depending on the resolution of the instrument.

Expected ¹H NMR Data (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (Methyl) 2.2 - 2.5 Singlet 3H
CH₂ (Methylene) 3.6 - 3.9 Singlet 2H

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Six distinct signals would be anticipated for the six carbon atoms in this compound. The carbon of the methyl group would be found at the highest field (lowest ppm). The methylene carbon and the nitrile carbon would have characteristic chemical shifts. The three carbons of the oxazole ring would appear in the aromatic region of the spectrum, with their precise shifts influenced by the nitrogen and oxygen heteroatoms and the methyl substituent.

Expected ¹³C NMR Data (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C H₃ (Methyl) 10 - 15
C H₂ (Methylene) 15 - 20
C ≡N (Nitrile) 115 - 120
C 4 (Oxazole Ring) 110 - 115
C 5 (Oxazole Ring) 155 - 160

| C 3 (Oxazole Ring) | 160 - 165 |

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, would offer direct insight into the electronic environment of the three nitrogen atoms. Two signals would be expected: one for the nitrogen in the oxazole ring and another for the nitrogen of the nitrile group. The chemical shifts would be distinct, reflecting the different hybridization (sp² vs. sp) and bonding environments of the two nuclei.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, this compound (molecular weight: 122.13 g/mol ) would exhibit a molecular ion peak ([M]⁺) at m/z = 122. The fragmentation pattern would provide structural information. Key fragmentation pathways would likely involve the cleavage of the cyanomethyl group (-CH₂CN) or the entire acetonitrile side chain, as well as the characteristic fragmentation of the methylisoxazole ring.

Expected Key Fragments in EI-MS

m/z Identity Description
122 [C₆H₆N₂O]⁺ Molecular Ion (M⁺)
82 [C₄H₄NO]⁺ Loss of cyanomethyl radical (•CH₂CN)

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. For this compound, HRMS would be used to distinguish its exact mass from other compounds with the same nominal mass. This is crucial for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture.

HRMS Data Comparison

Formula Nominal Mass Exact Mass
C₆H₆N₂O 122 122.04801
C₇H₁₀N₂ 122 122.08440

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated systems within a molecule.

Infrared (IR) and Raman Spectroscopy: These complementary techniques measure the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch. Other key bands would include C-H stretching from the methyl and methylene groups, and complex vibrations (ring stretching) from the C=N and C-O bonds within the oxazole ring. Raman spectroscopy would also detect the nitrile stretch, which is often a strong Raman scatterer.

Expected Vibrational Spectroscopy Data

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Description
C-H (sp³) 2850 - 3000 2850 - 3000 Methyl & Methylene Stretch
C≡N (Nitrile) 2240 - 2260 2240 - 2260 Strong, Sharp Stretch
C=N (Oxazole) 1620 - 1680 1620 - 1680 Ring Stretch

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. The 1,2-oxazole ring constitutes the primary chromophore in this molecule. An absorption maximum (λmax) would be expected in the ultraviolet region, corresponding to π → π* transitions within the heterocyclic ring system. The exact position of the absorption band would depend on the solvent used.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be crystallized, this technique would provide a complete picture of its molecular structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the oxazole ring and determine the conformation of the acetonitrile side chain relative to the ring. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture. As no public crystal structure data is available, a hypothetical table of crystallographic parameters is not provided. The technique would, however, be essential for unequivocally confirming the connectivity and stereochemistry of the molecule.

Future Prospects and Emerging Research Avenues in the Chemistry of 2 4 Methyl 1,2 Oxazol 3 Yl Acetonitrile

Development of Novel and Sustainable Synthetic Methodologies for Oxazole-Acetonitrile Systems

The synthesis of oxazole (B20620) derivatives has traditionally relied on established methods like the Robinson-Gabriel and van Leusen reactions. ijpsonline.com However, the future of chemical synthesis is increasingly oriented towards green and sustainable practices. Research is now focusing on methodologies that offer higher atom economy, utilize less hazardous reagents, and operate under milder conditions.

Emerging trends in the synthesis of oxazole-acetonitrile systems include:

Electrochemical Synthesis : An innovative and green approach involves the electrochemical synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile (B52724). organic-chemistry.org This method avoids the need for external chemical oxidants and often proceeds at room temperature, presenting a significant advancement in sustainable chemistry. organic-chemistry.org

Metal-Free Catalysis : A move away from heavy metal catalysts is a key objective in green synthesis. Recent developments include metal-free strategies, such as the cyclization of specific esters and amines via C–O bond cleavage, to produce substituted oxazoles with good to excellent yields. rsc.org

One-Pot Reactions : Combining multiple reaction steps into a single, continuous process, or "one-pot" synthesis, improves efficiency and reduces waste. Methodologies like a one-pot oxazole synthesis/Suzuki-Miyaura coupling are being developed for creating highly substituted oxazoles. ijpsonline.com

Alternative Energy Sources : The use of microwave irradiation and ultrasound are being explored to accelerate reaction times and improve yields in oxazole synthesis. ijpsonline.comresearchgate.net These techniques offer energy-efficient alternatives to conventional heating.

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Oxazole Systems.
MethodologyKey FeaturesAdvantagesReferences
Robinson-Gabriel SynthesisCyclodehydration of 2-acylamino ketones.Classic, well-established method. ijpsonline.com
van Leusen ReactionReaction of aldehydes with tosylmethyl isocyanide (TosMIC).Mild, basic conditions. ijpsonline.com
Electrochemical SynthesisOxidative cyclization using electricity.Green, avoids chemical oxidants, mild conditions. organic-chemistry.org
Metal-Free C–O CleavageTandem oxidative cyclization without metal catalysts.Environmentally benign, broad substrate scope. rsc.org
Microwave/Ultrasound-AssistedUse of alternative energy sources.Rapid, energy-efficient, often higher yields. ijpsonline.comresearchgate.net

Exploration of Untapped Reactivity Profiles of the Acetonitrile and Oxazole Moieties

The chemical character of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile is dictated by the interplay between the oxazole ring and the acetonitrile group. While some reactions of these individual moieties are well-known, their combined reactivity presents opportunities for novel chemical transformations.

Future research will likely focus on:

Functionalization of the Acetonitrile Moiety : The methylene (B1212753) group (–CH2–) adjacent to the nitrile is activated, making it a prime site for various chemical modifications. Research into its use in Knoevenagel condensations, Michael additions, and other C-C bond-forming reactions could lead to a diverse library of derivatives. rsc.org The nitrile group itself can be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to new functional group interconversions.

Oxazole Ring Transformations : The oxazole ring can participate in various reactions, including cycloadditions and ring-opening transformations. nih.gov For instance, [3+2] cycloaddition reactions involving the oxazole core can lead to the formation of more complex heterocyclic systems. nih.gov Exploring the regioselectivity of such reactions based on the substitution pattern is a key area of investigation. nih.govnih.gov

Divergent Synthesis : The development of reaction conditions that allow for selective transformations at either the oxazole or acetonitrile moiety from a common starting material is a significant goal. Such divergent approaches maximize molecular diversity from a single precursor, which is highly efficient for creating compound libraries for screening purposes. nih.gov

Integration with Advanced Catalytic Systems and Flow Chemistry Approaches

The synergy between advanced catalysis and modern reaction technologies like flow chemistry is set to revolutionize the synthesis and modification of complex molecules, including oxazole-acetonitrile systems.

Key areas of development include:

Advanced Catalysis : The application of photocatalysis, and biocatalysis could unlock new reaction pathways that are inaccessible through traditional thermal methods. For example, visible-light photocatalysis has emerged as a powerful tool for promoting selective organic transformations under mild conditions. mdpi.com

Flow Chemistry : Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comijprajournal.com The synthesis of heterocyclic compounds, including those with triazole and C-glycosyl acetate (B1210297) motifs, has been successfully demonstrated and improved using flow reactors. rsc.orgchemrxiv.orgnih.gov This technology is particularly well-suited for handling highly reactive or unstable intermediates in a controlled manner. rsc.orgchemrxiv.org The application of flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and more sustainable manufacturing processes. nih.gov

Table 2: Advantages of Flow Chemistry in the Synthesis of Heterocyclic Compounds.
ParameterBatch ProcessingFlow ChemistryReferences
SafetyLarger volumes of reactants, potential for thermal runaway.Small reaction volumes, excellent heat dissipation, safer handling of hazardous intermediates. ijprajournal.comrsc.org
EfficiencySlower reaction times, often requires workup between steps.Reduced reaction times, potential for multi-step tandem reactions. nih.gov
ScalabilityChallenging to scale up, "scale-up" issues are common.Easier to scale by running the reactor for longer periods ("scale-out"). mdpi.comijprajournal.com
ReproducibilityCan be variable due to mixing and temperature gradients.High reproducibility due to precise control of reaction conditions. ijprajournal.com

Interdisciplinary Research Directions in Material Science and Supramolecular Chemistry

The unique structural and electronic properties of the oxazole ring and the nitrile group make this compound and its derivatives attractive candidates for applications beyond traditional medicinal chemistry.

Material Science : Heterocyclic compounds are integral to the development of advanced materials. The oxazole nucleus, being an electron-rich aromatic system, could be incorporated into organic semiconductors, fluorescent dyes, or polymers with specific optical or electronic properties. The nitrile group is a known functional group in molecular electronics and can influence the packing and electronic coupling in organic thin films.

Supramolecular Chemistry : This field focuses on the chemistry of molecular assemblies and intermolecular bonds. The oxazole ring and nitrile group can both participate in non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netnih.gov The ability to form predictable intermolecular interactions is the basis for designing crystal structures (crystal engineering) and self-assembling molecular systems. researchgate.net Research into the supramolecular behavior of this compound could lead to the development of novel host-guest systems, molecular sensors, or smart materials that respond to external stimuli. ru.nl

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorSolvent SystemTemperature (°C)Yield (%)Reference
β-Ketonitrile derivativeEtOH/H₂O8065–75
Hydroxylamine hydrochlorideAcetonitrileReflux70–80

How can X-ray crystallography resolve structural ambiguities in nitrile-containing heterocycles like this compound?

Advanced
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination:

  • Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Data are collected at 293 K .
  • Refinement : Use programs like SHELXL for least-squares refinement, achieving R-factors < 0.05 for high-confidence models .
  • Validation : Hydrogen-bonding networks and π-π interactions can be analyzed using ORTEP-3 for graphical representation .

What advanced computational methods predict the reactivity of the nitrile group in this compound?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model nitrile reactivity:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the nitrile carbon.
  • Transition State Analysis : Simulate reaction pathways for hydrolysis or nucleophilic addition .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by aligning the nitrile group with active-site residues .

How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Advanced
Hydrogen bonding governs crystal packing and stability:

  • Graph Set Analysis : Classify interactions (e.g., N–H⋯N, C–H⋯O) using Etter’s rules to predict polymorphism .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates hydrogen-bond strength with melting points.
  • Case Study : In related oxazole derivatives, C≡N⋯H–C interactions stabilize layered crystal structures .

What analytical strategies differentiate regioisomers in oxazole-acetonitrile derivatives?

Q. Basic

  • ¹H NMR : Methyl group chemical shifts (δ 2.2–2.5 ppm for 4-methyl vs. δ 2.6–2.9 ppm for 5-methyl isomers).
  • LC-MS/MS : Fragmentation patterns (e.g., m/z 122 for [M+H]+) combined with retention times .
  • IR Spectroscopy : C≡N stretching vibrations (~2250 cm⁻¹) confirm nitrile presence .

How can reaction scalability be improved without compromising yield or purity?

Q. Advanced

  • Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., dimerization) .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
  • Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) via response surface methodology .

What are the challenges in elucidating the pharmacological mechanism of this compound?

Q. Advanced

  • Target Identification : Use affinity chromatography or SPR biosensors to screen protein targets .
  • In Vitro Assays : Measure IC₅₀ values against kinase or protease panels to assess inhibitory activity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate cytochrome P450 interactions .

How does the nitrile group influence material science applications of oxazole derivatives?

Q. Advanced

  • Coordination Chemistry : Nitriles act as ligands for transition metals (e.g., Ag⁺, Pd²⁺) in catalytic systems .
  • Polymer Synthesis : Radical polymerization of acrylonitrile derivatives forms heat-resistant polymers .
  • Electrochemical Properties : Cyclic voltammetry reveals redox activity linked to nitrile-electron withdrawal effects .

What protocols ensure safe handling and storage of this compound?

Q. Basic

  • Storage : Under nitrogen at –20°C to prevent hydrolysis.
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste Disposal : Neutralize with alkaline KMnO₄ before aqueous disposal .

How can machine learning accelerate the discovery of novel oxazole-acetonitrile analogs?

Q. Advanced

  • QSAR Models : Train on datasets (e.g., ChEMBL) to predict bioactivity and solubility .
  • Generative Chemistry : Use REINVENT or MolGAN to design analogs with optimized properties .
  • High-Throughput Screening (HTS) : Automate synthesis and testing in 96-well plates .

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